
SNAP 5089
Übersicht
Beschreibung
SNAP 5089 ist ein hochspezifischer Alpha1A-Adrenozeptorantagonist. Es wurde ursprünglich von Lundbeck Research USA, Inc. entwickelt. Diese Verbindung hat eine signifikante Selektivität für den Alpha1A-Adrenozeptor gegenüber anderen Adrenozeptorsubtypen gezeigt, was es zu einem wertvollen Werkzeug in der pharmakologischen Forschung macht .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die genaue Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Reaktionen synthetisiert wird, die die Bildung eines Piperidinrings und die anschließende Funktionalisierung beinhalten .
Vorbereitungsmethoden
The synthesis of SNAP 5089 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of a piperidine ring and subsequent functionalization .
Analyse Chemischer Reaktionen
SNAP 5089 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: this compound kann reduziert werden, um reduzierte Derivate zu bilden, die unterschiedliche pharmakologische Eigenschaften haben können.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
SNAP 5089's selectivity allows it to effectively inhibit noradrenaline-induced contractions in various tissues, particularly in vascular and lower urinary systems. Its K_i values indicate strong binding affinity for the alpha-1A receptor (0.35 nM) compared to other subtypes such as alpha-1B (220 nM), alpha-2C (370 nM), and others . This selectivity is crucial for studying the physiological roles of the alpha-1A receptor without interference from other adrenergic pathways.
Cardiovascular Research
The compound has been utilized in cardiovascular studies due to its ability to modulate vascular tone and blood pressure. By selectively blocking the alpha-1A receptor, this compound can provide insights into the receptor's role in hypertension and related disorders. Research indicates that compounds like this compound can potentially reduce vascular resistance and improve blood flow in hypertensive models .
Urological Applications
This compound has shown promise in urological research, particularly concerning benign prostatic hyperplasia (BPH). Its selectivity for the alpha-1A receptor makes it suitable for alleviating urinary symptoms associated with BPH without affecting other adrenergic receptors that may lead to unwanted side effects . Studies have characterized its effects on smooth muscle contraction in bladder neck tissues, providing a model for understanding lower urinary tract function .
Case Studies and Experimental Findings
Several studies have documented the effects of this compound on various biological systems:
- Smooth Muscle Contraction : Research conducted on rabbit bladder neck tissues demonstrated that this compound effectively inhibited noradrenaline-induced contractions, confirming its role as a selective alpha-1A antagonist. The study utilized quantitative receptor pharmacology to analyze the contractile responses and yielded significant data on the compound's efficacy .
- Comparative Studies : In comparative studies with other alpha-1 antagonists such as prazosin and terazosin, this compound exhibited superior selectivity, making it a preferred choice for targeted research applications. These studies highlighted its unique pharmacological profile and potential therapeutic advantages over less selective agents .
Synthesis and Chemical Properties
The synthesis of this compound involves multi-step organic synthesis techniques that require precise control over reaction conditions to ensure high yield and purity. Its molecular formula is C36H40N4O5·HCl, with a purity level exceeding 98% .
Comparison with Other Compounds
Compound Name | Selectivity | Notable Features |
---|---|---|
Prazosin | Non-selective | Primarily used for hypertension; less selective than this compound. |
Terazosin | Non-selective | Similar uses but affects multiple adrenergic subtypes. |
Alfuzosin | Alpha-1 selective | Used for benign prostatic hyperplasia; less selective than this compound. |
Silodosin | Alpha-1A selective | Similar mechanism but different pharmacokinetics compared to this compound. |
This compound's exceptional selectivity enhances its utility in both basic research and potential clinical applications, allowing researchers to explore specific pathways without off-target effects typical of non-selective antagonists.
Wirkmechanismus
SNAP 5089 exerts its effects by selectively binding to and antagonizing the alpha1A-adrenoceptor. This receptor is involved in the regulation of vascular tone and smooth muscle contraction. By blocking this receptor, this compound inhibits the action of endogenous catecholamines, leading to vasodilation and relaxation of smooth muscle .
Vergleich Mit ähnlichen Verbindungen
SNAP 5089 ist einzigartig in seiner hohen Selektivität für den Alpha1A-Adrenozeptor im Vergleich zu anderen Adrenozeptorsubtypen. Zu ähnlichen Verbindungen gehören:
Tamsulosin: Ein weiterer Alpha1A-Adrenozeptorantagonist, der zur Behandlung der benignen Prostatahyperplasie eingesetzt wird.
Doxazosin: Ein nicht-selektiver Alpha1-Adrenozeptorantagonist, der zur Behandlung von Bluthochdruck und benigner Prostatahyperplasie eingesetzt wird.
Die hohe Selektivität von this compound für den Alpha1A-Adrenozeptor macht es zu einem wertvollen Werkzeug, um die spezifische Rolle dieses Rezeptorsubtyps in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen.
Biologische Aktivität
SNAP 5089 is a compound recognized for its significant biological activity as a subtype-selective antagonist of the alpha-1A adrenergic receptor. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of this compound
- Chemical Name : 5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride
- CAS Number : 157066-77-8
- Purity : ≥98%
- Selectivity : Over 600-fold for alpha-1A over other adrenergic receptors (alpha-1B, alpha-2A, alpha-2B, alpha-2C) and L-type calcium channels .
This compound primarily functions by selectively blocking the alpha-1A adrenergic receptor. This blockade leads to various physiological effects:
- Vasodilation : Inhibition of noradrenaline-induced contractions in vascular tissues.
- Urological Effects : Potential benefits in treating benign prostatic hyperplasia (BPH) by relaxing smooth muscle in the bladder neck .
- Cardiovascular Implications : Its selectivity allows for targeted effects in cardiovascular research without significant interactions with other adrenergic receptor subtypes.
Binding Affinity and Selectivity
The binding affinity of this compound to various adrenergic receptors has been quantitatively assessed through Schild regression analyses. The following table summarizes the K_i values for different receptor subtypes:
Receptor Subtype | K_i (nM) |
---|---|
Alpha-1A | 0.35 |
Alpha-1B | 220 |
Alpha-1D | 540 |
Alpha-2A | 800 |
Alpha-2B | 1200 |
Alpha-2C | 370 |
These values indicate that this compound exhibits a strong preference for the alpha-1A receptor, making it a valuable tool for studying this specific pathway in various biological contexts .
Case Studies
Several studies have highlighted the clinical relevance of this compound:
- Benign Prostatic Hyperplasia (BPH) :
- Cardiovascular Research :
Research Findings and Applications
This compound's selectivity and mechanism of action have led to its exploration in various therapeutic areas:
- Urology : Targeting alpha-1A receptors may alleviate symptoms associated with lower urinary tract symptoms (LUTS) due to BPH.
- Cardiology : Its role in cardiovascular research is pivotal for understanding adrenergic signaling pathways without off-target effects.
Eigenschaften
IUPAC Name |
methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXELDPKESKXREN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.